3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

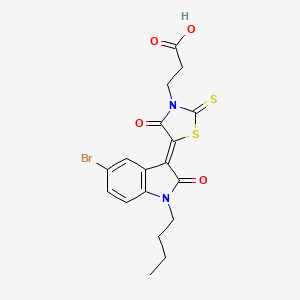

This compound (CAS: 618076-93-0) is a brominated indole-based thiazolidinone derivative with a propanoic acid side chain. Its structure features:

- A 4-oxo-2-thioxothiazolidinone ring, contributing to hydrogen-bonding and metal-chelating capabilities.

- A propanoic acid substituent, enhancing solubility and enabling salt formation for pharmaceutical applications. Synthesis typically involves condensation of 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid with 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde under acidic conditions . Safety protocols emphasize avoiding heat and ignition sources due to thermal instability .

Properties

CAS No. |

618076-93-0 |

|---|---|

Molecular Formula |

C18H17BrN2O4S2 |

Molecular Weight |

469.4 g/mol |

IUPAC Name |

3-[(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

InChI |

InChI=1S/C18H17BrN2O4S2/c1-2-3-7-20-12-5-4-10(19)9-11(12)14(16(20)24)15-17(25)21(18(26)27-15)8-6-13(22)23/h4-5,9H,2-3,6-8H2,1H3,(H,22,23)/b15-14- |

InChI Key |

XYSCCMLLLPMVHR-PFONDFGASA-N |

Isomeric SMILES |

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multiple steps. The initial step often includes the bromination of an indoline derivative, followed by the formation of the thioxothiazolidinone ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: The bromine atom in the indoline moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated indoline moiety and thioxothiazolidinone ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues with Varying Indole Substituents

(a) 3-(5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylpropanoic acid (Compound 18)

- Key differences : Replaces the bromoindole moiety with a 3-bromobenzylidene group.

- Synthesis : Prepared via L-phenylalanine-derived rhodanine intermediates .

(b) 5-((1-Methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Derivatives

- Key differences: Substitutes bromoindole with methyl-indole and uses benzoic acid instead of propanoic acid.

- Impact: The methyl group increases lipophilicity, while benzoic acid may reduce solubility compared to propanoic acid.

- Biological Relevance : Demonstrated antibacterial/antifungal activity, highlighting the role of indole substituents in bioactivity .

Variants with Modified Alkyl Chains

(a) (5Z)-5-(5-Bromo-2-oxo-1-propylindol-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one

- Key differences: Uses a propyl chain on the indole nitrogen and isopropyl on the thiazolidinone ring.

- Impact: Shorter alkyl chains (propyl vs. butyl) may reduce membrane permeability but improve metabolic stability.

(b) 3-Allyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

- Key differences: Replaces the propanoic acid with an allyl group.

Derivatives with Alternative Acid Moieties

(a) 3-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acids

- Key differences: Retains the propanoic acid but varies the arylidene group (e.g., benzaldehyde derivatives).

- Impact : Arylidene substituents influence π-stacking interactions; electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while electron-donating groups (e.g., methoxy) improve stability .

(b) Benzoic Acid Derivatives

- Example : (Z)-3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid.

- Impact: The bulkier benzoic acid may hinder target binding compared to propanoic acid, though aromaticity could enhance affinity for hydrophobic pockets .

Comparative Data Table

Biological Activity

3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The compound consists of several key structural components:

- Indolin scaffold : Provides a basis for various biological interactions.

- Thiazolidin ring : Imparts additional reactivity and biological activity.

- Bromo substituent : Enhances the compound's reactivity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thiazolidin structures possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Activity Level |

|---|---|---|

| 5-Bromoindoline | S. aureus, E. coli | Moderate |

| Thiazolidinones | Bacillus subtilis, Aspergillus niger | High |

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Compounds containing indolin and thiazolidine functionalities have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that thiazolidin derivatives can induce apoptosis in cancer cells via multiple mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Preliminary investigations suggest that similar thiazolidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This activity could be beneficial in treating inflammatory diseases.

Table 2: Inflammatory Response Modulation

| Compound Name | Mechanism of Action | Effect |

|---|---|---|

| Thiazolidine Derivatives | Inhibition of TNF-alpha production | Anti-inflammatory |

| Indoline Derivatives | Reduction of IL-6 levels | Anti-inflammatory |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological macromolecules such as proteins and nucleic acids, leading to altered cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.